molecular formula C13H8ClNO B3031994 2-Chloro-6-phenoxybenzonitrile CAS No. 91692-70-5

2-Chloro-6-phenoxybenzonitrile

Cat. No. B3031994
CAS RN: 91692-70-5
M. Wt: 229.66 g/mol
InChI Key: XQEBKWUAXCHXRY-UHFFFAOYSA-N
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Description

2-Chloro-6-phenoxybenzonitrile is a chemical compound that is structurally related to various benzonitriles, which are aromatic nitriles with diverse applications in chemistry and biology. While the specific compound 2-Chloro-6-phenoxybenzonitrile is not directly mentioned in the provided papers, related compounds such as 2,6-dichlorobenzonitrile and its monophenolic metabolites have been studied for their biological activity, particularly as uncouplers of oxidative phosphorylation in yeast cells and rat-liver mitochondria . Other structurally similar compounds, like 2-hydroxybenzonitrile, have been analyzed for their spectrochemical properties and molecular structure .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including halogenation and nitration. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was synthesized using a Vilsmeier–Haack chlorination protocol . Although the synthesis of 2-Chloro-6-phenoxybenzonitrile is not explicitly described, the methodologies applied to similar compounds suggest possible synthetic routes involving halogenation and the introduction of phenoxy groups to the benzonitrile core.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been used to determine the structural parameters and spectroscopic characterization of chlorophenyl benzoquinoline carbonitrile dyes . X-ray crystallography has provided detailed insights into the solid-state structures of substituted hydroxybenzonitriles and halogenated hydroxybenzonitriles . These studies contribute to a deeper understanding of the molecular structure of benzonitrile derivatives, which can be extrapolated to 2-Chloro-6-phenoxybenzonitrile.

Chemical Reactions Analysis

Benzonitrile derivatives undergo various chemical reactions, including reactions with nitrogen dioxide, which can lead to the formation of dinitrocyclohexenones and other nitro compounds . The reactivity of these compounds is influenced by their electronic structure, as evidenced by natural bond orbital (NBO) analyses, which reveal intermolecular electronic interactions and stabilization energies . These analyses are crucial for understanding the chemical behavior of 2-Chloro-6-phenoxybenzonitrile and its potential reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For instance, the conversion of 2-hydroxybenzonitrile to its oxyanion form results in significant spectral changes and structural alterations, such as bond shortening and angle variations . The solvate structures of dihalo-hydroxybenzonitriles demonstrate the importance of intermolecular interactions, such as hydrogen bonding and halogen...halogen interactions, in determining the physical properties of these compounds . These studies provide a framework for predicting the properties of 2-Chloro-6-phenoxybenzonitrile, including its solubility, crystallinity, and spectroscopic behavior.

Scientific Research Applications

Fluorescence Detection and Analytical Methods

  • The compound 2-Chloro-6-phenoxybenzonitrile and its derivatives can be used in fluorescence detection. For example, a study utilized a related compound for fluorescence turn-on detection of cysteine over homocysteine and glutathione, highlighting its potential in analytical chemistry (Liu, Wang, Xiang, & Tong, 2015).

Conformational Analysis and Chemical Stability

  • Research has explored the structural stability and conformation of polyhydroxybenzenes, the parent compounds of derivatives like 2-Chloro-6-phenoxybenzonitrile, emphasizing the importance of intramolecular hydrogen bonds and orientation of phenol OH groups in stabilizing these structures (Mammino & Kabanda, 2010).

Intramolecular Reactions in Organic Synthesis

  • Intramolecular reactions involving 2-phenoxybenzonitrile derivatives, closely related to 2-Chloro-6-phenoxybenzonitrile, are studied for their efficiency in forming isoxazolines through 1,3-dipolar cycloaddition, which is significant for organic synthesis (Yonekawa, Koyama, Kuwata, & Takata, 2012).

Polymer Science and Material Properties

  • The synthesis of polymers with pendant cyano groups, where 2,6-Diphenoxybenzonitrile (a compound structurally similar to 2-Chloro-6-phenoxybenzonitrile) is used, has been researched for developing materials with unique thermal and chemical properties (Yu, Xiao, & Cai, 2007).

Optical and Electronic Properties in Material Science

  • Studies have investigated the optical and electronic properties of thin films derived from compounds structurally related to 2-Chloro-6-phenoxybenzonitrile, which are relevant in the development of optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Vibrational Spectroscopy and Molecular Characterization

  • Research in spectroscopy has focused on the vibrational analysis of compounds similar to 2-Chloro-6-phenoxybenzonitrile, contributing to the understanding of molecular structures and interactions (Sert, Çırak, & Ucun, 2013).

Electrical Properties in Electronics

  • The study of the electrical properties of compounds related to 2-Chloro-6-phenoxybenzonitrile has implications for electronic materials, where these compounds are used in thin films with unique electrical characteristics (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Mechanism of Action

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway . In an SN1 reaction, the carbon-halogen bond breaks first, forming a carbocation and a halide ion. In an SN2 reaction, the nucleophile attacks the carbon at the same time as the carbon-halogen bond breaks .

Biochemical Pathways

It’s known that benzylic halides can participate in various reactions, including nucleophilic substitutions . These reactions can lead to changes in biochemical pathways, potentially affecting processes such as signal transduction, metabolism, or cell proliferation.

Pharmacokinetics

Its molecular weight of 22966 suggests that it may be absorbed in the gastrointestinal tract after oral administration. The compound’s distribution, metabolism, and excretion would depend on factors such as its lipophilicity, protein binding, and susceptibility to metabolic enzymes.

properties

IUPAC Name

2-chloro-6-phenoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEBKWUAXCHXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372236
Record name 2-chloro-6-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91692-70-5
Record name 2-chloro-6-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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